molecular formula C7H2BrCl2FO B1411015 2-Bromo-5-chloro-4-fluorobenzoyl chloride CAS No. 1805105-25-2

2-Bromo-5-chloro-4-fluorobenzoyl chloride

Cat. No.: B1411015
CAS No.: 1805105-25-2
M. Wt: 271.89 g/mol
InChI Key: XICJIRFVACPVFF-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-5-chloro-4-fluorobenzoyl chloride involves the acylation of 2,4-dichloro-5-fluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out at a temperature range of 20-30°C for 1.5-2.5 hours .

Another method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride. This reaction is conducted under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products will vary based on the nucleophile introduced.

Scientific Research Applications

2-Bromo-5-chloro-4-fluorobenzoyl chloride is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is primarily due to the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents, which enhance the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-4-fluorobenzoyl chloride is unique due to the presence of three different halogen substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-5-chloro-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-2-6(11)5(9)1-3(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICJIRFVACPVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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